

(3S,4R)-GNE-6893: A Technical Overview of Initial In Vitro Studies

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Compound of Interest

Compound Name: (3S,4R)-GNE-6893

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the initial in vitro studies of **(3S,4R)-GNE-6893**, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting HPK1 for immuno-oncology applications.

Core Compound Information

Compound Name	(3S,4R)-GNE-6893
Target	Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1)[1][2]
Mechanism of Action	GNE-6893 is a small molecule inhibitor that targets the kinase activity of HPK1.[1][3][4][5] By inhibiting HPK1, it prevents the negative regulation of T-cell receptor (TCR) signaling, leading to enhanced T-cell activation and effector function.[1][3][6][7]
Therapeutic Potential	Cancer Immunotherapy[1][3][6][7][8]

Quantitative In Vitro Data

The following tables summarize the key quantitative data from in vitro studies of **(3S,4R)-GNE-6893** and its precursors.

Table 1: Biochemical Potency of GNE-6893

Compound	Target	Assay Type	Parameter	Value
GNE-6893	HPK1	Biochemical	Ki	< 0.013 nM[4][5]

Table 2: Cellular Activity of GNE-6893 and a Lead Compound

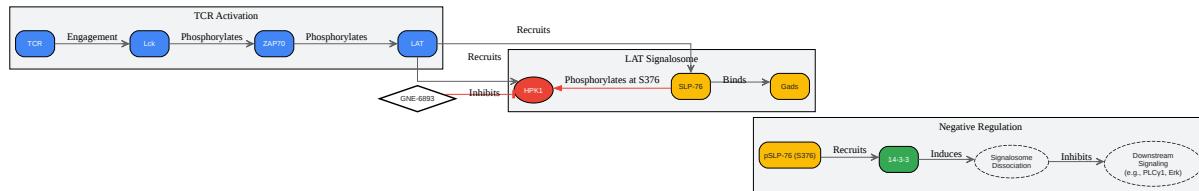
Compound	Cell Line	Assay	Parameter	Value
Lead Compound	Jurkat	pSLP76	IC50	0.157 μM[4][5]
GNE-6893	Jurkat	pSLP76	IC50	0.044 μM

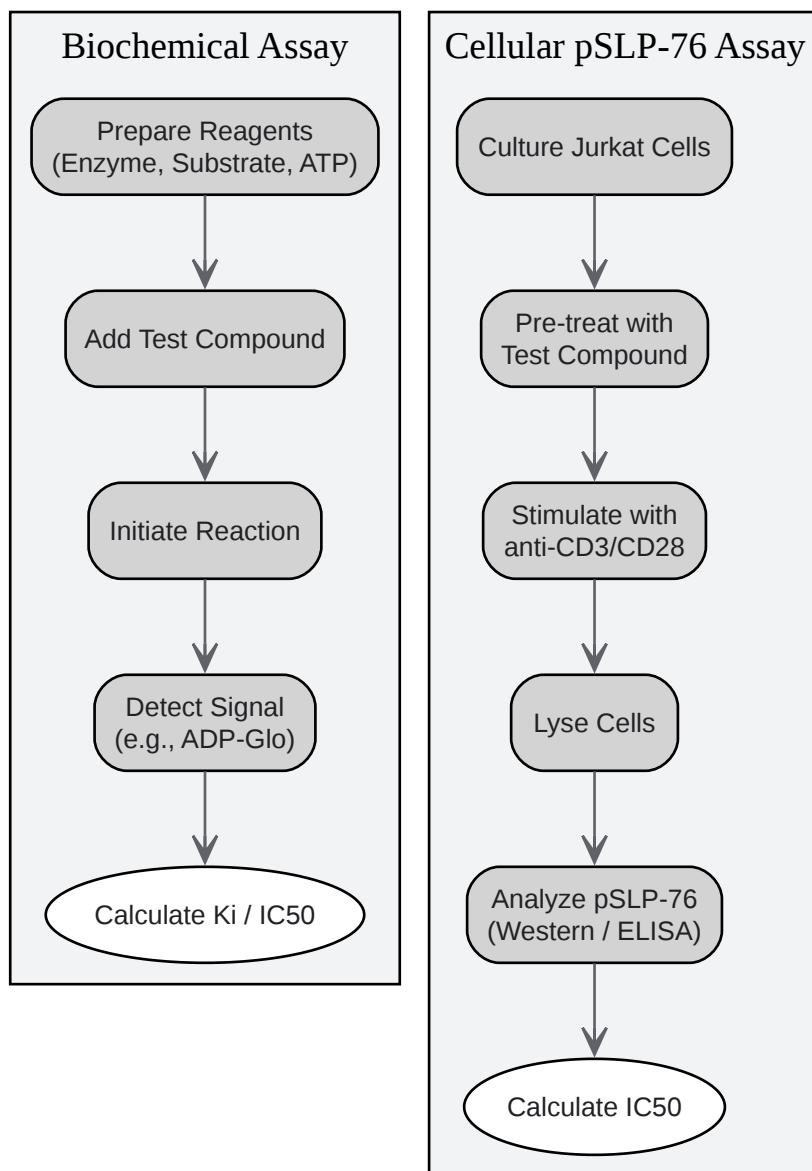
Table 3: Kinase Selectivity of GNE-6893

Kinase Panel Size	GNE-6893 Concentration	Number of Kinases with <50% Inhibition
356	0.1 μM	347[3][6]

Signaling Pathway

HPK1 is a key negative regulator of the T-cell receptor (TCR) signaling pathway. Upon TCR activation, HPK1 is recruited to the LAT signalosome where it phosphorylates SLP-76, leading to the dampening of the immune response. GNE-6893 inhibits this process, thereby enhancing T-cell activation.





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